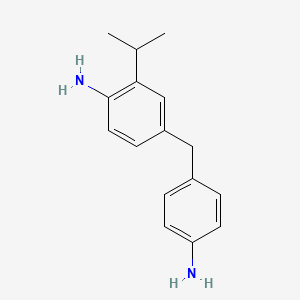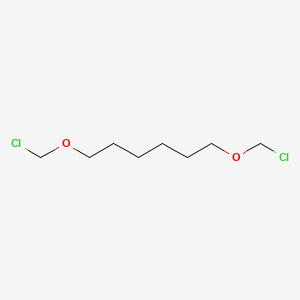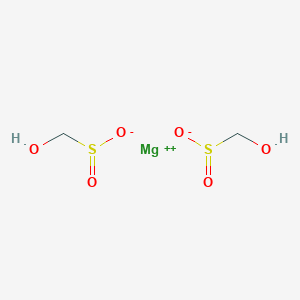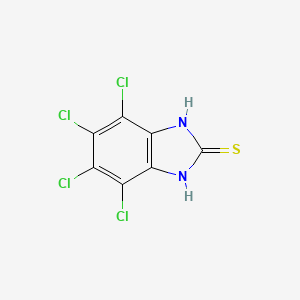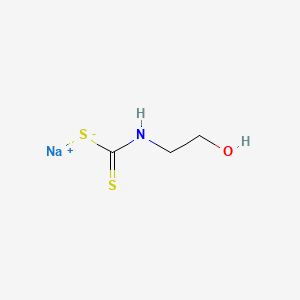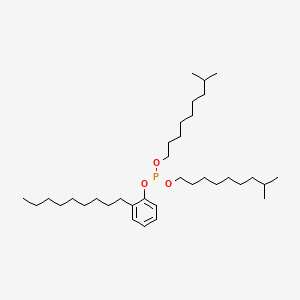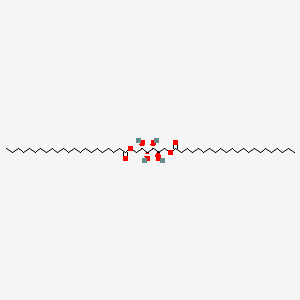
Dianhydro-D-mannitol dioleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dianhydro-D-mannitol dioleate is a chemical compound with the molecular formula C42H74O6 and a molecular weight of 675.041 g/mol . It is derived from dianhydro-D-mannitol, a chiral carbohydrate obtained from the dehydration of naturally occurring D-mannitol . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dianhydro-D-mannitol dioleate is synthesized through the esterification of dianhydro-D-mannitol with oleic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous flow systems to ensure high efficiency and yield. Solid acid catalysts are often employed to enhance the reaction rate and selectivity . The process is optimized to minimize waste and energy consumption, aligning with sustainable production practices.
Análisis De Reacciones Químicas
Types of Reactions: Dianhydro-D-mannitol dioleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The ester groups in this compound can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ester derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Dianhydro-D-mannitol dioleate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of dianhydro-D-mannitol dioleate involves its interaction with various molecular targets and pathways. The compound’s ester groups can undergo hydrolysis, releasing oleic acid and dianhydro-D-mannitol, which can then participate in metabolic pathways . The hydrolysis products can influence cellular processes, including lipid metabolism and signal transduction.
Comparación Con Compuestos Similares
1,43,6-Dianhydro-D-mannitol: The parent compound of dianhydro-D-mannitol dioleate, used in various chemical and pharmaceutical applications.
Uniqueness: this compound is unique due to its dual ester groups, which enhance its solubility and reactivity compared to its parent compound and similar derivatives. This makes it particularly valuable in applications requiring high solubility and reactivity, such as in the synthesis of biodegradable polymers and drug delivery systems .
Propiedades
Número CAS |
32391-01-8 |
|---|---|
Fórmula molecular |
C42H74O6 |
Peso molecular |
675.0 g/mol |
Nombre IUPAC |
[(3S,3aR,6S,6aR)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H74O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)47-37-35-45-42-38(36-46-41(37)42)48-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37-38,41-42H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-,38-,41+,42+/m0/s1 |
Clave InChI |
NSDNRRCEYUFXNV-ODDSYLBKSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@@H]1[C@H]2OC[C@@H]([C@H]2OC1)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





